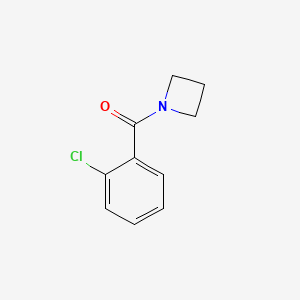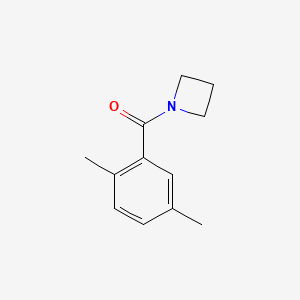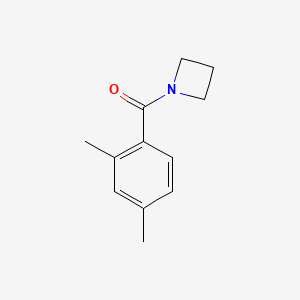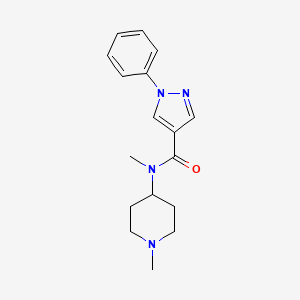![molecular formula C13H14N2O2 B7473355 N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide, commonly known as MO-01, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MO-01 belongs to the class of compounds known as oxazoles, which are characterized by a five-membered ring containing both oxygen and nitrogen atoms. The synthesis of MO-01 involves the condensation of 2-methyl-4-amino-3-nitropyridine with 4-bromoacetophenone, followed by reduction and amidation reactions.
Wirkmechanismus
The mechanism of action of MO-01 involves the inhibition of several key enzymes and pathways in the body. One of the primary targets of MO-01 is the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of lipid molecule that plays a role in inflammation. By inhibiting COX-2, MO-01 can reduce inflammation in the body. MO-01 has also been shown to inhibit the activity of several other enzymes, including phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
MO-01 has been shown to have several biochemical and physiological effects in the body. In addition to its anti-inflammatory properties, MO-01 has been shown to have antioxidant properties, which can help to reduce oxidative stress in the body. MO-01 has also been shown to have analgesic properties, which make it a potential candidate for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MO-01 in lab experiments is its relatively low toxicity. MO-01 has been shown to have low toxicity in animal studies, which makes it a safer compound to use in lab experiments compared to other compounds that may have higher toxicity. However, one limitation of using MO-01 in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on MO-01. One potential area of research is the development of new synthetic methods for MO-01 that are more efficient and cost-effective than current methods. Another area of research is the investigation of the potential therapeutic applications of MO-01 in other areas, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of MO-01 and its potential side effects.
Synthesemethoden
MO-01 can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the condensation of 2-methyl-4-amino-3-nitropyridine with 4-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction results in the formation of an intermediate compound, which is then reduced using a reducing agent such as sodium borohydride. Finally, the reduced compound is subjected to amidation using a coupling agent such as N,N'-dicyclohexylcarbodiimide to obtain MO-01.
Wissenschaftliche Forschungsanwendungen
MO-01 has been shown to have potential therapeutic applications in several areas of scientific research. One area of research where MO-01 has shown promise is in the treatment of cancer. Studies have shown that MO-01 can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. MO-01 has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-13(16)15-11-6-4-10(5-7-11)12-8-17-9(2)14-12/h4-8H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGJRJUFZAQGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=COC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)
![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)










![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)